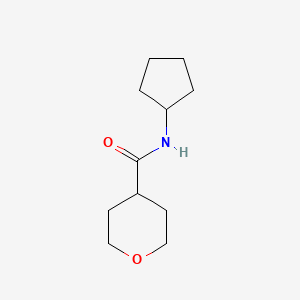![molecular formula C14H13ClN2O3S B2361782 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380166-87-8](/img/structure/B2361782.png)
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly specific and potent inhibitor of a protein called factor Xa, which plays a key role in blood clotting. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine works by binding to the active site of factor Xa, preventing it from interacting with other proteins involved in blood clotting. This leads to a decrease in the formation of blood clots, which can be beneficial in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine have been extensively studied. The compound has been shown to effectively inhibit factor Xa activity in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 6-8 hours in rats. Additionally, the compound has been shown to have a low propensity for off-target effects, making it a promising candidate for the development of anticoagulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its high specificity for factor Xa. This allows for the selective inhibition of factor Xa activity, without affecting other proteins involved in blood clotting. Additionally, the compound has a low propensity for off-target effects, making it a reliable research tool. However, one limitation of using the compound in lab experiments is its high cost, which may limit its accessibility to researchers.
Orientations Futures
There are several future directions for the research on 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One potential direction is the development of anticoagulant drugs based on the compound. Another potential direction is the study of the compound's effects on other biological processes, such as inflammation and angiogenesis. Additionally, the development of more cost-effective synthesis methods for the compound may increase its accessibility to researchers.
Méthodes De Synthèse
Several methods have been developed for the synthesis of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One of the most common methods involves the reaction of 4-chlorophenylsulfonyl chloride with 3-aminopyridine to form 4-(4-chlorophenylsulfonyl)pyridin-3-amine. This intermediate is then reacted with azetidine-3-carboxylic acid to yield 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine.
Applications De Recherche Scientifique
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine has been extensively studied for its potential use in scientific research. Its ability to inhibit factor Xa makes it a promising candidate for the development of anticoagulant drugs. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as thrombosis and atherosclerosis. Additionally, the compound has been used as a research tool to study the role of factor Xa in various biological processes.
Propriétés
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZUKIURCGKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)

![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)
![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)

![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)

